Mdmb-fub7aica
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MDMB-FUB7AICA involves several steps, starting with the preparation of the core pyrrolo[2,3-b]pyridine structureThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods: Industrial production of this compound is not well-documented due to its primary use in research. the synthesis would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: MDMB-FUB7AICA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
MDMB-FUB7AICA is primarily used in scientific research for the following purposes:
Chemistry: It serves as a reference standard for the identification and quantification of synthetic cannabinoids in various samples.
Biology: Researchers use it to study the interaction of synthetic cannabinoids with biological systems, particularly the cannabinoid receptors.
Medicine: Although not used therapeutically, it helps in understanding the pharmacological effects of synthetic cannabinoids.
Industry: It is used in forensic laboratories for the detection and analysis of synthetic cannabinoids in biological and environmental samples
Mechanism of Action
MDMB-FUB7AICA exerts its effects by acting as a potent agonist for the cannabinoid receptors, particularly the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This results in various physiological and pharmacological effects, including altered perception, mood changes, and potential toxic effects .
Comparison with Similar Compounds
MDMB-FUB7AICA is similar to other synthetic cannabinoids such as:
- MDMB-FUBINACA
- ADB-FUBINACA
- AMB-FUBINACA
- MDMB-CHIMICA
- 5F-MDMB-PINACA
Uniqueness: this compound is unique due to its specific structural features, including the pyrrolo[2,3-b]pyridine core and the 4-fluorophenylmethyl group. These structural elements contribute to its high affinity for cannabinoid receptors and its distinct pharmacological profile .
Properties
Molecular Formula |
C22H24FN3O3 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C22H24FN3O3/c1-22(2,3)18(21(28)29-4)25-20(27)17-13-26(19-16(17)6-5-11-24-19)12-14-7-9-15(23)10-8-14/h5-11,13,18H,12H2,1-4H3,(H,25,27)/t18-/m1/s1 |
InChI Key |
HLKNMMBZMILVCN-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.